molecular formula C6H2Br2F3N B1403416 2,4-Dibromo-6-(trifluoromethyl)pyridine CAS No. 1211539-45-5

2,4-Dibromo-6-(trifluoromethyl)pyridine

Cat. No.: B1403416
CAS No.: 1211539-45-5
M. Wt: 304.89 g/mol
InChI Key: NUHNRBSOYSYLEB-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of two bromine atoms and a trifluoromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-(trifluoromethyl)pyridine typically involves the bromination of 6-(trifluoromethyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aminopyridine derivative, while coupling reactions can produce a variety of biaryl compounds .

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-(trifluoromethyl)pyridine and its derivatives depends on the specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its halogen and trifluoromethyl groups. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-6-(trifluoromethyl)pyridine is unique due to the specific positioning of its bromine and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds for pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2,4-dibromo-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F3N/c7-3-1-4(6(9,10)11)12-5(8)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHNRBSOYSYLEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858658
Record name 2,4-Dibromo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211539-45-5
Record name 2,4-Dibromo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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